Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate is an organic compound classified as an ester, characterized by the presence of a bromophenyl group, an isopropylamino group, and an ethyl ester functional group. Its chemical formula is , and it is identified by the CAS number 1218613-28-5. This compound has garnered interest in various fields due to its potential biological activities and applications in organic synthesis.
The synthesis of Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate typically involves several key steps:
The molecular structure of Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate can be represented as follows:
InChI=1S/C13H18BrNO2/c1-4-17-13(16)12(15-9(2)3)10-5-7-11(14)8-6-10/h5-9,12,15H,4H2,1-3H3
DTOANJXXAAASEK-UHFFFAOYSA-N
This data reflects the compound's unique arrangement of atoms and functional groups that contribute to its chemical properties.
Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate can participate in various chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcomes of these reactions, affecting both yield and purity.
The mechanism of action for Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate largely depends on its biological applications. In biological systems, it may interact with specific enzymes or receptors, modulating cellular pathways. The bromophenyl group is likely crucial for binding interactions with target proteins, while the ester group may enhance solubility and bioavailability.
Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate exhibits typical characteristics of organic esters:
Key chemical properties include:
Relevant data from spectral analyses (e.g., NMR, IR) can provide insights into its functional groups and structural integrity.
Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate has several notable applications:
This compound's versatility underscores its significance in both academic research and industrial applications.
CAS No.: 79982-94-8
CAS No.: 334-20-3
CAS No.: 14932-42-4
CAS No.: 82-71-3
CAS No.: 13441-54-8